4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide
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Overview
Description
4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide is a complex organic compound that features a piperazine ring, a phenyl group, and a carbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the phenyl group: This step often involves a substitution reaction where a phenyl group is introduced to the piperazine ring.
Attachment of the carbothioamide moiety: This can be done through a reaction with thiourea or similar reagents under controlled conditions.
Final assembly: The final compound is assembled through a series of condensation and substitution reactions, often requiring specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the carbonyl groups in the cyclohexylidene moiety.
Substitution: Various substitution reactions can occur, especially at the piperazine ring and phenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Medicine
Medicinal applications could include its use as a drug candidate for treating various diseases, depending on its biological activity and pharmacokinetic properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carbothioamide
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C27H32N4O3S |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
4-[2-[[2-hydroxy-4-(4-methoxyphenyl)-6-oxocyclohexen-1-yl]methylideneamino]ethyl]-N-phenylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C27H32N4O3S/c1-34-23-9-7-20(8-10-23)21-17-25(32)24(26(33)18-21)19-28-11-12-30-13-15-31(16-14-30)27(35)29-22-5-3-2-4-6-22/h2-10,19,21,32H,11-18H2,1H3,(H,29,35) |
InChI Key |
LMYPWVZENDUGHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NCCN3CCN(CC3)C(=S)NC4=CC=CC=C4)O |
Origin of Product |
United States |
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